molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea

Cat. No. B2906177
CAS RN: 2034542-99-7
M. Wt: 346.434
InChI Key: IDLSPRJNJRWXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy.

Mechanism Of Action

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea exerts its anticancer activity by inhibiting the activity of protein kinase CK2, which is a key regulator of cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea disrupts multiple signaling pathways that are critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to have other biochemical and physiological effects. For example, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and signaling.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a research tool is its high potency and selectivity for CK2. This allows for the specific targeting of CK2 signaling pathways without affecting other cellular processes. However, one limitation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. Another area of interest is the investigation of the role of CK2 in other disease states, such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a therapeutic agent in combination with other anticancer drugs is an area of active research.

Synthesis Methods

The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea involves a multi-step process that begins with the reaction of 2,3'-bipyridine with formaldehyde to form 2,3'-bipyridine-4-methanol. This compound is then reacted with 3-phenylpropylisocyanate to form the corresponding urea derivative, which is subsequently treated with hydrogen chloride to yield 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea in high yield and purity.

Scientific Research Applications

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to exhibit potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been investigated for its potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment. In addition, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

IUPAC Name

1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSPRJNJRWXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea

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